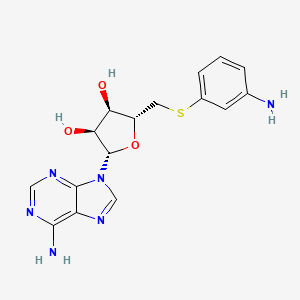
5'-R-(3-Aminophenyl)-5'-thioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-R-(3-Aminophenyl)-5’-thioadenosine is a compound of significant interest in the fields of chemistry and biology. This compound features a unique structure that combines an aminophenyl group with a thioadenosine moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-R-(3-Aminophenyl)-5’-thioadenosine typically involves the reaction of 3-aminophenyl derivatives with thioadenosine under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the aminophenyl group is introduced to the thioadenosine scaffold. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5’-R-(3-Aminophenyl)-5’-thioadenosine may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-R-(3-Aminophenyl)-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aminophenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5’-R-(3-Aminophenyl)-5’-thioadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which 5’-R-(3-Aminophenyl)-5’-thioadenosine exerts its effects involves its interaction with specific molecular targets. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the thioadenosine moiety can engage in sulfur-based interactions. These interactions influence various biological pathways, including enzyme inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-R-(3-Aminophenyl)-5’-thioinosine
- 5’-R-(3-Aminophenyl)-5’-thioguanosine
- 5’-R-(3-Aminophenyl)-5’-thiocytidine
Uniqueness
5’-R-(3-Aminophenyl)-5’-thioadenosine is unique due to its specific combination of an aminophenyl group with a thioadenosine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H18N6O3S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m0/s1 |
InChI-Schlüssel |
NDGWFCVAYOISNC-SDPXSBNPSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)SC[C@H]2[C@@H]([C@@H]([C@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
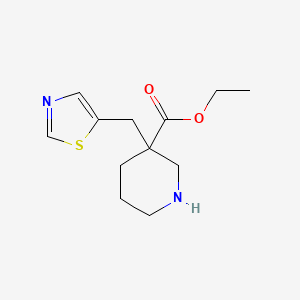
![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
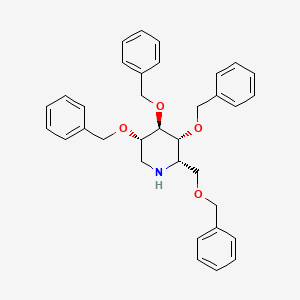
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
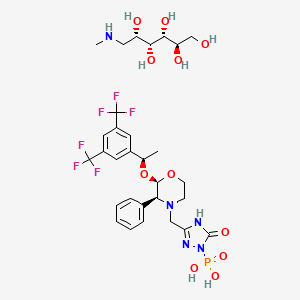
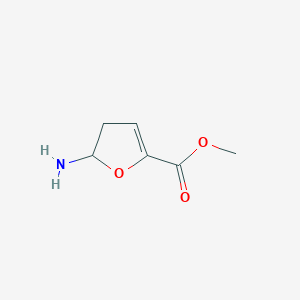
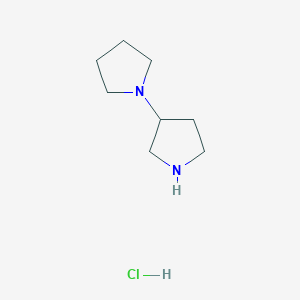
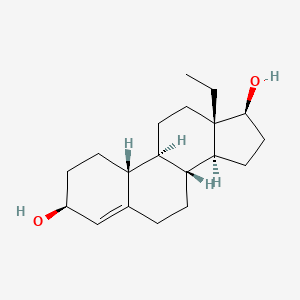

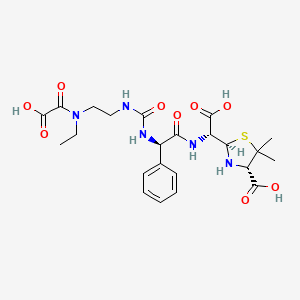
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)

